2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
CAS No.:
Cat. No.: VC14782286
Molecular Formula: C19H16N4O2S
Molecular Weight: 364.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H16N4O2S |
|---|---|
| Molecular Weight | 364.4 g/mol |
| IUPAC Name | 2-(5-methoxyindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C19H16N4O2S/c1-25-14-5-6-17-13(10-14)7-9-23(17)11-18(24)22-19-21-16(12-26-19)15-4-2-3-8-20-15/h2-10,12H,11H2,1H3,(H,21,22,24) |
| Standard InChI Key | YXMVBBPPKHBZLS-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Introduction
2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that combines an indole moiety, a thiazole ring, and a pyridine group. This complex structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. The molecular formula of this compound is C19H16N4O2S, with a molecular weight of approximately 364.4 g/mol.
Synthesis Methods
The synthesis of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. These steps may vary based on the specific synthetic route chosen by researchers. Common methods include condensation reactions and coupling reactions to form the thiazole and indole moieties.
Biological Activities and Potential Applications
Compounds featuring indole and thiazole moieties often exhibit a range of biological activities, including antimicrobial effects and potential anticancer properties. The pyridine group can contribute to interactions with biological targets, enhancing the compound's pharmacological profile.
| Compound Feature | Potential Biological Activity |
|---|---|
| Indole Moiety | Antidepressant properties |
| Thiazole Ring | Antimicrobial effects |
| Pyridine Group | Anticancer activity |
Research Findings and Future Directions
While specific biological activities of 2-(5-methoxy-1H-indol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide require further investigation, its unique structure suggests potential synergistic effects not present in simpler analogs. In vitro and in vivo studies are crucial for understanding its pharmacodynamics and identifying potential therapeutic applications.
Comparison with Similar Compounds
Similar compounds, such as those featuring piperazine or imidazo[2,1-b]thiazole scaffolds, have shown promising biological activities. For example, compounds with indole and piperazine moieties are studied for their neuropharmacological effects, while imidazo[2,1-b]thiazole derivatives have demonstrated anticancer activity.
| Compound | Structure Features | Notable Activities |
|---|---|---|
| 2-(5-methoxy-1H-indol-1-yl)-1-{4-[2-(2-pyridyl)ethyl]piperazino}-1-ethanone | Indole and Piperazine | Neuropharmacological effects |
| 2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dione | Thiazole and Isoindoline | Antimitotic activity |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Thiadiazole and Pyrazole | Anti-inflammatory potential |
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